Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate
CAS No.: 1704096-61-6
Cat. No.: VC2756708
Molecular Formula: C17H23BrFNO2
Molecular Weight: 372.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704096-61-6 |
|---|---|
| Molecular Formula | C17H23BrFNO2 |
| Molecular Weight | 372.3 g/mol |
| IUPAC Name | tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate |
| Standard InChI | InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(13-6-4-5-7-13)11-12-8-9-14(18)15(19)10-12/h8-10,13H,4-7,11H2,1-3H3 |
| Standard InChI Key | SIUHKVUOPSTCKV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate (CAS: 1704096-61-6) is characterized by a complex molecular architecture featuring multiple functional groups. It contains a tert-butyl carbamate moiety, a bromo-fluoro-substituted benzyl group, and a cyclopentyl substituent. This arrangement creates a molecule with distinctive chemical reactivity patterns and biological potential.
The compound's structure includes several key elements:
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A tert-butyl carbamate group that provides steric protection and stability
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A benzyl moiety with bromine at the para position and fluorine at the meta position
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A cyclopentyl group attached to the nitrogen of the carbamate
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C17H23BrFNO2 |
| Molecular Weight | 372.3 g/mol |
| IUPAC Name | tert-butyl N-[(4-bromo-3-fluorophenyl)methyl]-N-cyclopentylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Br)F)C2CCCC2 |
| Physical State | Solid at room temperature |
The bromine and fluorine substituents enhance the compound's electrophilicity, while the tert-butyl group provides steric protection to the carbamate functionality, improving stability under synthetic conditions.
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically follows a multi-step process starting with commercially available precursors. A common synthetic pathway involves:
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Bromination of 3-fluorotoluene to obtain 4-bromo-3-fluorotoluene, using bromine (Br2) with catalysts such as iron or aluminum bromide
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Formation of the benzyl carbamate through reaction with tert-butyl chloroformate and a base
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Cyclopentylation through reaction with cyclopentylamine using appropriate coupling agents
Optimization Strategies
Optimizing the synthesis requires careful control of reaction parameters:
| Reaction Step | Critical Parameters | Impact on Synthesis |
|---|---|---|
| Bromination | Temperature, catalyst choice | Regioselectivity of bromination |
| Carbamate Formation | Base selection, reaction time | Yield and purity of intermediate |
| Cyclopentylation | Coupling agent, solvent system | Completion of reaction and minimization of side products |
Purification typically employs chromatographic techniques with specific solvent gradients to ensure high purity of the final product.
Chemical Reactivity
Functional Group Behavior
The reactivity of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate is dictated by its various functional groups. The carbamate moiety undergoes hydrolysis under acidic conditions, with the tert-butyl group being particularly susceptible to acid-catalyzed cleavage.
The halogenated aromatic ring participates in various transformations:
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The bromine substituent can engage in metal-catalyzed coupling reactions
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The fluorine atom influences the electronic distribution in the aromatic system
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The benzyl position is activated toward nucleophilic substitution
Stability Profile
The compound exhibits different stability profiles under various conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Rapid Boc cleavage to amine | <30 minutes |
| pH 13.0 (NaOH) | Hydrolysis of carbamate to phenol | ~2 hours |
| Ambient (pH 7.0) | Stable | >6 months with no significant degradation |
These stability characteristics are important considerations for both storage and application in synthetic procedures.
Structure-Activity Relationships
Substituent Effects
The specific arrangement of substituents in tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate contributes significantly to its properties and potential applications:
| Structural Feature | Effect on Properties |
|---|---|
| 4-Bromo position | Enhances regioselectivity in cross-coupling reactions |
| 3-Fluoro substitution | Modifies electronic properties of aromatic ring |
| Cyclopentyl group | Increases steric bulk, improving resistance to enzymatic degradation |
| tert-Butyl carbamate | Provides protection and controlled release of amine functionality |
The 4-bromo-3-fluoro substitution pattern enhances regioselectivity in cross-coupling reactions compared to other positional isomers, which may exhibit competing side reactions.
Comparative Analysis
When compared to similar compounds, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate shows distinctive features:
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The cyclopentyl group provides different steric and electronic properties compared to linear alkyl chains or other cyclic groups
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The specific halogen substitution pattern creates a unique reactivity profile
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The tert-butyl carbamate group offers superior thermal stability compared to some other carbamate derivatives
Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound may serve as:
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A building block for more complex bioactive molecules
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A potential lead compound for drug development
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A tool for understanding structure-activity relationships in halogenated carbamates
Its structural complexity makes it valuable for exploring diverse chemical space in drug discovery efforts.
Synthetic Utility
As a synthetic intermediate, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate offers several advantages:
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Multiple reactive sites for selective functionalization
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Protected amine functionality that can be revealed under controlled conditions
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Potential for directed ortho-metalation chemistry
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Participation in cross-coupling reactions through the brominated position
These features make it a versatile building block for constructing more complex molecular architectures.
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
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NMR spectroscopy shows distinctive signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent
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Mass spectrometry reveals characteristic fragmentation patterns, including loss of the tert-butyl group and cleavage at the carbamate linkage
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IR spectroscopy displays characteristic bands for the carbamate carbonyl and C-F/C-Br stretching vibrations
Chromatographic Behavior
In chromatographic systems, tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate typically exhibits:
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Moderate to high retention on reverse-phase HPLC columns due to its lipophilic nature
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Good separation from synthetic impurities using gradient elution methods
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Distinctive UV absorption profile useful for detection and quantification
Future Research Directions
The study of tert-butyl 4-bromo-3-fluorobenzyl(cyclopentyl)carbamate opens several avenues for future investigation:
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Further exploration of its biological activity profile against various disease targets
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Development of more efficient synthetic routes to access this compound and its derivatives
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Investigation of structure-activity relationships through systematic modification of key structural elements
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Application in the synthesis of complex molecules with potential therapeutic properties
As research continues, a more comprehensive understanding of this compound's properties and applications is likely to emerge, potentially leading to valuable discoveries in medicinal chemistry and synthetic methodology.
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